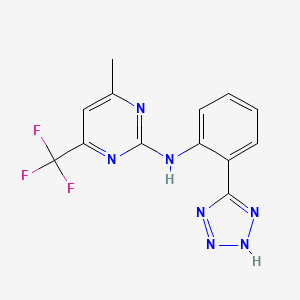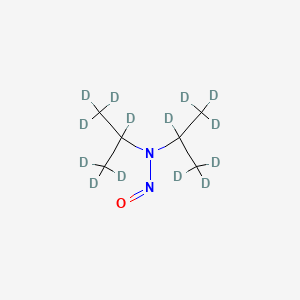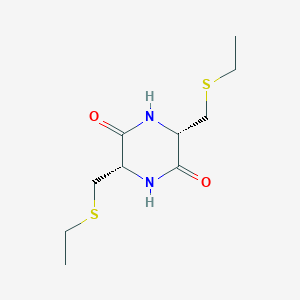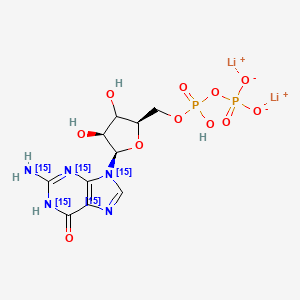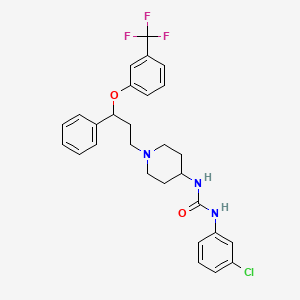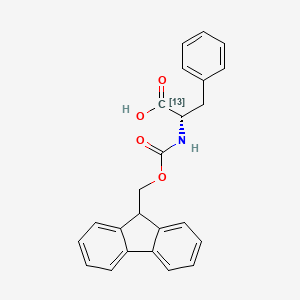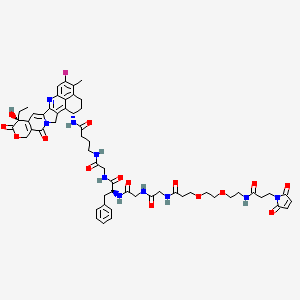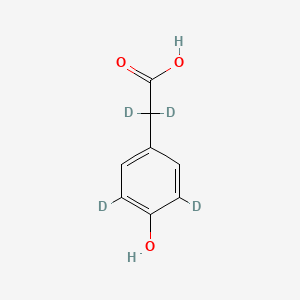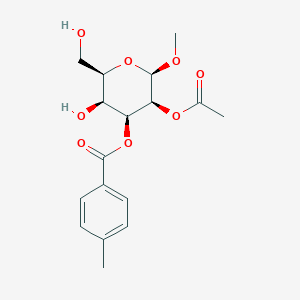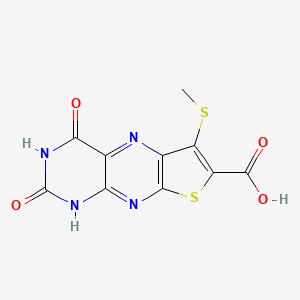
Hirudonucleodisulfide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Hirudonucleodisulfide A involves isolating it from the dried material of Whitmania pigra . The specific synthetic routes and reaction conditions for industrial production are not well-documented in the available literature. the compound’s isolation from natural sources suggests that extraction and purification techniques are primarily used.
Chemical Reactions Analysis
Hirudonucleodisulfide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hirudonucleodisulfide A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: Its moderate anti-anoxic activity makes it a candidate for studying cellular responses to hypoxia.
Mechanism of Action
The mechanism by which Hirudonucleodisulfide A exerts its effects involves its interaction with molecular targets and pathways related to oxygen metabolism.
Comparison with Similar Compounds
Hirudonucleodisulfide A is unique due to its specific heterocyclic structure and moderate anti-anoxic activity. Similar compounds include:
Hirudonucleodisulfide B: Another heterocyclic compound found in Whitmania pigra with similar anti-anoxic activity.
Hirudin: A well-known compound from leeches with potent anti-thrombotic activity.
This compound stands out due to its specific chemical structure and moderate activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H6N4O4S2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-methylsulfanyl-2,4-dioxo-1H-thieno[3,2-g]pteridine-7-carboxylic acid |
InChI |
InChI=1S/C10H6N4O4S2/c1-19-4-2-8(20-5(4)9(16)17)12-6-3(11-2)7(15)14-10(18)13-6/h1H3,(H,16,17)(H2,12,13,14,15,18) |
InChI Key |
RXUMDCKGBHBMTP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


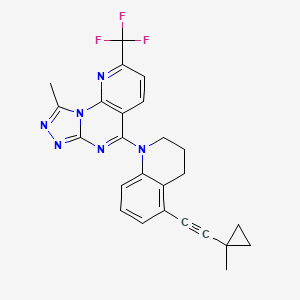
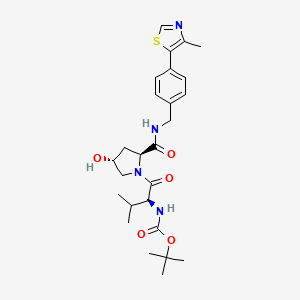
![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
